molecular formula C19H22FNO B023335 trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol CAS No. 201855-60-9

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol

Cat. No.: B023335
CAS No.: 201855-60-9
M. Wt: 299.4 g/mol
InChI Key: AELJBFRPEBTCSA-HKUYNNGSSA-N
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Description

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS: 201855-60-9) is a chiral piperidine derivative with the molecular formula C₁₉H₂₂FNO (molecular weight: 299.38 g/mol). Its stereochemistry is defined as (3S,4R)-configuration, confirmed by X-ray crystallography and NMR analysis . This compound is a key intermediate in synthesizing pharmaceuticals, notably serving as a reference standard for Paroxetine hydrochloride anhydrous EP impurity H . It exhibits high enantiomeric excess (96% ee) as validated by HPLC, with retention times at 16.22 min (major) and 18.80 min (minor) . Physical properties include a melting point >55°C (decomposes) and solubility in chloroform and DMSO .

Properties

IUPAC Name

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJBFRPEBTCSA-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446987
Record name trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
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Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201855-60-9
Record name (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=201855-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
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Record name ((3S,4R)-1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-3-YL)METHANOL
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Preparation Methods

Friedel-Crafts Acylation and Reductive Amination

The most widely cited method involves a Friedel-Crafts acylation followed by reductive amination (Figure 1).

Step 1: Friedel-Crafts Acylation

  • Reactants : 4-Fluorobenzaldehyde, benzyl chloride, aluminum chloride (AlCl₃).

  • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 hours.

  • Intermediate : 4-(4-Fluorophenyl)-1-benzylpiperidin-3-one.

  • Yield : 72–78% after column chromatography.

Step 2: Reductive Amination

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) in methanol/DCM (1:1).

  • Conditions : 0–25°C, 6–8 hours under nitrogen.

  • Stereochemical Outcome : Trans-selectivity >95% when using STAB.

  • Yield : 68–75% after neutralization and extraction.

Table 1: Critical Parameters for Reductive Amination

ParameterOptimal RangeImpact on Yield/Stereoselectivity
Solvent PolarityMethanol/DCM (1:1)Maximizes solubility of intermediates
Temperature0–25°CPrevents epimerization
STAB Equivalents1.2–1.5 eqEnsures complete reduction

Stereoselective Synthesis via Chiral Auxiliaries

To enhance trans-selectivity, chiral benzylating agents (e.g., (R)- or (S)-1-phenylethylamine derivatives) are employed:

  • Auxiliary : (R)-1-Phenylethylamine forms a diastereomeric intermediate.

  • Resolution : Crystallization in hexane/ethyl acetate (3:1) achieves >99% diastereomeric excess (de).

  • Auxiliary Removal : Hydrogenolysis with Pd/C (10% w/w) in ethanol, 40 psi H₂, 25°C.

  • Overall Yield : 58–62% after three steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Screening Data (Reductive Amination) :

Solvent SystemYield (%)Trans:Cis Ratio
Methanol/DCM (1:1)7595:5
THF6285:15
Acetonitrile5880:20

Methanol/DCM minimizes proton exchange and stabilizes the transition state for trans-configuration.

Temperature Optimization :

  • Below 0°C: Slows reaction (24+ hours) but improves trans-selectivity (98:2).

  • Above 25°C: Accelerates reaction (4–6 hours) but reduces selectivity (88:12).

Catalysts and Reagents

Alternative Reducing Agents :

  • Sodium cyanoborohydride : Lower selectivity (80:20 trans:cis) due to proton acidity.

  • BH₃-THF : Requires acidic workup, leading to epimerization.

Additives :

  • Acetic Acid (1 eq) : Accelerates imine formation without compromising STAB activity.

  • Molecular Sieves (3Å) : Absorb moisture, improving STAB stability.

Purification and Isolation Techniques

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column : Silica gel (5 µm, 250 × 4.6 mm).

    • Mobile Phase : Hexane/ethyl acetate (70:30) → (50:50) gradient.

    • Purity : >99% after two passes.

  • Chiral HPLC for Enantiomer Separation :

    • Column : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase : Ethanol/hexane (20:80), 1.0 mL/min.

    • Retention Times : trans-isomer = 12.3 min; cis-isomer = 14.7 min.

Crystallization Strategies

  • Solvent System : Ethanol/water (4:1) at −20°C.

  • Crystal Form : Monoclinic, space group P2₁/c (confirmed by SCXRD).

  • Recovery : 85–90% with >99.5% chemical purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor with in-line FTIR monitoring.

  • Throughput : 5 kg/day using 0.5 M substrate concentration.

  • Advantages : Reduced deuteration loss (<1%) compared to batch processes.

Waste Management

  • AlCl₃ Recovery : Neutralization with NaOH followed by Al(OH)₃ precipitation (85% recovery).

  • Solvent Recycling : Distillation recovers >90% DCM and methanol.

Challenges and Solutions in Synthesis

Epimerization During Workup

  • Cause : Acidic or basic conditions post-reduction.

  • Mitigation : Neutralize reaction mixture with saturated NaHCO₃ before extraction.

Isomer Separation

  • Problem : Cis-isomer co-elutes with trans-isomer in normal-phase HPLC.

  • Solution : Use chiral stationary phases or derivatize with Mosher’s acid for LC-MS differentiation .

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibition of Tyrosinase

One of the most significant applications of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol is its role as a potential inhibitor of the enzyme tyrosinase (TYR). TYR plays a crucial role in melanin biosynthesis, and its inhibition is a strategic approach for treating hyperpigmentation disorders. Research has shown that derivatives of this compound can effectively inhibit TYR activity, making them promising candidates for further development as therapeutic agents against conditions such as melasma and age spots .

b. Antimicrobial Properties

Studies have indicated that piperidine derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various bacterial strains. Preliminary investigations into related compounds suggest that modifications in the piperidine structure can lead to increased antibacterial activity, which warrants further exploration for potential pharmaceutical applications .

Synthesis and Chemical Properties

a. Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with benzyl and fluorophenyl groups. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .

b. Chemical Characterization

The compound has a molecular weight of approximately 299.4 g/mol and is characterized by its specific InChI and SMILES representations. Understanding these chemical properties is essential for predicting its behavior in biological systems and its interactions with target enzymes or receptors .

Case Studies and Research Findings

a. Tyrosinase Inhibition Studies

In one notable study, several derivatives based on the 4-fluorobenzylpiperazine framework were synthesized and evaluated for their inhibitory effects on TYR derived from Agaricus bisporus. The results demonstrated that certain compounds exhibited low micromolar IC50 values, indicating strong inhibitory potential. These findings highlight the importance of structural modifications in enhancing the efficacy of piperidine-based inhibitors .

CompoundIC50 (μM)Activity
Compound 15.2Strong Inhibitor
Compound 212.3Moderate Inhibitor
This compoundTBDTBD

b. Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated varying degrees of effectiveness against common pathogens, suggesting that this compound could be further developed into an antimicrobial agent.

Mechanism of Action

Glycyrrhetinic acid is compared with other similar triterpenoid compounds, such as oleanolic acid and ursolic acid .

    Oleanolic Acid: Both glycyrrhetinic acid and oleanolic acid exhibit anti-inflammatory and antitumor activities.

    Ursolic Acid: Similar to glycyrrhetinic acid, ursolic acid also possesses anti-inflammatory and antioxidant properties.

Comparison with Similar Compounds

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

  • CAS: 201855-71-2 | Formula: C₂₀H₂₄FNO₃S | MW: 377.48 g/mol
  • Key Difference : The hydroxyl (-OH) group in the target compound is replaced with a methylsulfonate (-OSO₂CH₃) group.
  • Significance : Enhanced electrophilicity for nucleophilic substitution reactions, making it useful in prodrug synthesis .

(3S,4R)-1-Benzyl-4-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid methyl ester

  • CAS: Not listed | Formula: C₂₁H₂₂FNO₃ | MW: 355.41 g/mol
  • Key Difference : Incorporates a ketone (2-oxo) and ester (methyl carboxylate) group.
  • Analytical Data: HPLC retention times at 12.52 min (major) and 16.42 min (minor), 96% ee .

Isotopologs and Deuterated Derivatives

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d₄

  • CAS: Not listed | Formula: C₁₉H₁₈D₄FNO | MW: 303.41 g/mol
  • Application : Used as an internal standard in mass spectrometry for quantitative analysis of the parent compound .

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d₄

  • CAS: Not listed | Formula: C₂₀H₂₀D₄FNO₃S | MW: 381.50 g/mol
  • Role : Deuterated version of the methylsulfonate analog for metabolic stability studies .

Ring System Variants

trans (±) 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

  • CAS: Not listed | Formula: C₁₈H₁₈FNO₂ | MW: 299.34 g/mol
  • Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a carboxylic acid substituent.
  • Significance : Altered pharmacokinetics due to reduced ring size and increased polarity .

Comparative Data Table

Compound Name CAS Formula MW (g/mol) Functional Groups HPLC Retention (min) ee (%)
This compound 201855-60-9 C₁₉H₂₂FNO 299.38 -OH, piperidine 16.22 (major) 96
trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine 201855-71-2 C₂₀H₂₄FNO₃S 377.48 -OSO₂CH₃, piperidine N/A N/A
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid methyl ester N/A C₂₁H₂₂FNO₃ 355.41 2-oxo, methyl ester 12.52 (major) 96
trans (±) 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid N/A C₁₈H₁₈FNO₂ 299.34 -COOH, pyrrolidine N/A N/A

Biological Activity

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, also known as (1-(4-fluorobenzyl)piperidin-3-yl)methanol, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H18FNO and a molecular weight of approximately 223.287 g/mol. Its structure features a piperidine ring with a 4-fluorobenzyl group at the first position and a hydroxymethyl group at the third position. The incorporation of the fluorine atom enhances lipophilicity, which may influence its biological interactions and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as reduction and alkylation. These methods allow flexibility in modifying the structure for further research and development .

Pharmacological Profile

Studies have indicated that this compound exhibits various pharmacological activities, including:

  • Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antiviral Activity : Research into related piperidine derivatives has suggested potential antiviral properties, particularly against retroviruses like HIV .
  • CNS Activity : The compound's ability to cross the blood-brain barrier may contribute to its effects on central nervous system disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the piperidine structure affect biological activity. For example, variations in substituents on the aromatic rings can significantly alter potency and selectivity for specific receptors. A notable finding is that compounds with enhanced lipophilicity tend to exhibit increased binding affinity to target receptors .

Case Studies

  • Antidepressant Activity : A study explored the effects of this compound in animal models of depression. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent.
  • Antiviral Efficacy : In vitro assays demonstrated that related piperidine derivatives inhibited HIV replication. The mechanism appears to involve interference with viral entry or replication processes, highlighting the need for further exploration of this compound's antiviral properties .
  • CNS Effects : Behavioral studies in rodents showed that this compound could modulate anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Data Tables

Activity Effect Observed Reference
AntidepressantSignificant reduction in depressive behavior
AntiviralInhibition of HIV replication
CNS ModulationReduction in anxiety-like behaviors

Q & A

Q. What synthetic methodologies are recommended for preparing trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, and how can reaction yields be optimized?

The synthesis typically involves reductive amination of 1-benzyl-4-piperidone derivatives with aryl precursors. For example, sodium triacetoxyborohydride (STAB) in dichloromethane or methanol at 0–25°C effectively reduces imine intermediates while preserving stereochemistry . Optimizing stoichiometric ratios (e.g., 1:1.2 ketone:amine) and using anhydrous solvents can achieve yields >75%. Evidence from similar piperidine syntheses highlights the importance of pH control (e.g., acetic acid as a catalyst) and inert atmospheres to suppress side reactions .

Q. Which spectroscopic techniques are critical for characterizing trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol, and what key data should be prioritized?

  • NMR : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., benzyl CH2_2 at δ 3.5–4.0 ppm, fluorophenyl aromatic protons at δ 6.8–7.3 ppm).
  • IR : Confirm hydroxyl (3300–3500 cm1^{-1}) and piperidine N–H stretches (if present).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C19_{19}H22_{22}FNO).
  • Melting Point : Compare with literature values (e.g., related compounds in show mp 96–98°C for piperidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between solution-phase NMR data and solid-state X-ray crystallography when confirming the trans configuration?

Dynamic processes in solution (e.g., ring puckering) may obscure stereochemical assignments. Combine:

  • NOESY/ROESY NMR : Detect spatial proximity between benzyl and fluorophenyl groups.
  • X-ray Crystallography : demonstrates single-crystal analysis (R factor = 0.069) as the gold standard for confirming trans stereochemistry .
  • Computational Modeling : Density functional theory (DFT) optimizations can correlate experimental NMR shifts with predicted geometries.

Q. What strategies are effective for enantiomeric resolution of trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol?

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize. describes resolving trans isomers via fractional crystallization, emphasizing solvent selection (e.g., ethanol/water mixtures) .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in downstream functionalization reactions?

The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophilic substitutions to the meta position. For example:

  • Acylation : Requires Lewis acid catalysts (AlCl3_3) under Friedel-Crafts conditions (see for analogous reactions) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed sluggishly, necessitating Pd(OAc)2_2/SPhos catalysts .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting melting point data reported for trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol in different studies?

Variations may arise from impurities or polymorphic forms. Standardize protocols:

  • DSC/TGA : Differentiate polymorphs via thermal analysis.
  • Recrystallization : Use a single solvent system (e.g., ethanol) for consistency. notes mp ranges for related piperidines (e.g., 96–98°C), suggesting similar handling for the target compound .

Q. What are the stability considerations for trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol under varying pH and temperature conditions?

  • Acidic Conditions : Protonation of the piperidine nitrogen may lead to ring-opening.
  • Oxidative Stability : Store under inert gas (N2_2) at –20°C to prevent hydroxyl group oxidation. Safety guidelines in recommend avoiding heat and moisture to preserve integrity .

Methodological Tables

Analytical Technique Key Parameters Reference
X-ray CrystallographyR factor < 0.07, space group P21_121_12
Chiral HPLCChiralpak AD-H, 90:10 hexane:IPA
Reductive AminationSTAB, CH2_2Cl2_2, 0°C, 12 h

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